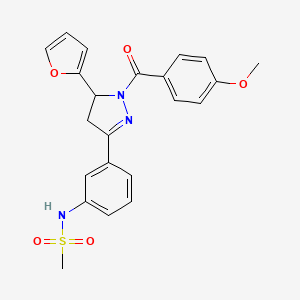

N-(3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[3-(furan-2-yl)-2-(4-methoxybenzoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5S/c1-29-18-10-8-15(9-11-18)22(26)25-20(21-7-4-12-30-21)14-19(23-25)16-5-3-6-17(13-16)24-31(2,27)28/h3-13,20,24H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEELCYXAXVUDJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article reviews the structure, biological activity, and relevant case studies associated with this compound.

Structure and Properties

The compound features a complex structure characterized by:

- A furan moiety

- A methoxybenzoyl group

- A pyrazole ring

- A sulfonamide functional group

This structural diversity suggests multiple potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoline derivatives, including those similar to this compound. Notably, the following findings are significant:

- Cytotoxicity : Compounds with similar pyrazoline structures have demonstrated selective cytotoxicity against various cancer cell lines. For instance, a related compound exhibited an IC50 value of 3.96–4.38 μM against HepG2 and MCF-7 cell lines, indicating significant anticancer activity .

- Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest. Compounds in this class have been shown to inhibit Topoisomerase II, which is crucial for DNA replication and repair .

- Telomerase Inhibition : Some derivatives have shown potent inhibitory activity against telomerase, a key enzyme in cancer cell immortality. For example, one compound demonstrated an IC50 value of 0.92 μM against telomerase .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazoline core can significantly affect biological activity. For example:

- Substituents on the phenyl ring can enhance potency.

- The presence of electron-withdrawing groups often increases activity against cancer cells .

Study 1: Anticancer Screening

In a comprehensive screening by Miao et al., various pyrazoline derivatives were evaluated against 60 cancer cell lines. The most potent derivative showed significant activity against non-small cell lung cancer (NCI-H522) with low nanomolar IC50 values .

Study 2: In Vivo Efficacy

Further investigations into in vivo efficacy revealed that certain derivatives maintained their anticancer properties in mouse xenograft models, suggesting potential for therapeutic applications .

Data Table: Summary of Biological Activities

| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 3.96 | Apoptosis induction |

| Compound B | MCF-7 | 0.49 | Telomerase inhibition |

| Compound C | NCI-H522 | Low nanomolar | Cell cycle arrest |

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a furan moiety, a pyrazole ring, and a phenyl group, with a methanesulfonamide functional group. The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving appropriate precursors.

- Introduction of the Furan Moiety : The furan ring can be synthesized via cyclization reactions using furan derivatives.

- Attachment of the Methanesulfonamide Group : This is often done through nucleophilic substitution reactions.

The detailed reaction conditions (e.g., temperature, solvents) are crucial for optimizing yields and purity.

N-(3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been investigated for various biological activities:

Antifungal and Antibacterial Properties

Research has shown that compounds with similar structural features exhibit significant antifungal and antibacterial activities. For instance, derivatives of pyrazoles and furan-containing compounds have been evaluated against pathogens such as Candida albicans and Cryptococcus neoformans, revealing promising antifungal efficacy .

Antitumor Activity

Studies on related pyrazole derivatives indicate potential antitumor properties. Compounds with similar frameworks have been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects. The mechanism of action may involve the inhibition of specific cellular pathways related to tumor growth .

Anti-inflammatory Effects

The presence of the pyrazole ring is associated with anti-inflammatory activity in several studies. Compounds derived from pyrazoles have been identified as effective inhibitors of inflammatory mediators, suggesting that this compound could possess similar properties .

Potential Therapeutic Applications

Given its diverse biological activities, this compound shows promise in several therapeutic areas:

- Antifungal Treatments : Its efficacy against fungal infections positions it as a candidate for developing new antifungal agents.

- Cancer Therapy : The antitumor potential may lead to its application in oncology, particularly for targeting specific cancer types.

- Anti-inflammatory Drugs : Its anti-inflammatory properties could facilitate the development of new treatments for inflammatory diseases.

Case Studies and Experimental Findings

A number of experimental studies have provided insights into the pharmacological potential of this compound:

- In Vitro Studies : Laboratory tests have shown that related compounds effectively inhibit the growth of pathogenic fungi and bacteria.

| Compound | Activity | Reference |

|---|---|---|

| Pyrazole Derivative A | Antifungal against C. albicans | |

| Pyrazole Derivative B | Cytotoxicity against cancer cells | |

| Pyrazole Derivative C | Inhibition of inflammatory markers |

These findings underscore the need for further research into the specific mechanisms through which this compound exerts its biological effects.

Q & A

Q. What synthetic routes are commonly employed to construct the pyrazoline core in this compound, and how can reaction conditions be optimized?

The pyrazoline core is typically synthesized via [1,3]-dipolar cycloaddition between α,β-unsaturated carbonyl compounds (e.g., chalcones) and hydrazine derivatives. For example, hydrazine hydrate can react with a furan-substituted chalcone precursor under reflux in ethanol or dioxane to form the dihydropyrazole ring . Optimization may involve adjusting solvent polarity (e.g., dioxane vs. ethanol), temperature (80–100°C), and stoichiometry of hydrazine to improve yield (typically 60–85%) . Purity can be verified via HPLC with a C18 column (acetonitrile/water gradient) and confirmed by -NMR (pyrazoline protons at δ 3.1–4.2 ppm) .

Q. How can the methanesulfonamide group be introduced into the aromatic ring, and what purification challenges arise?

The methanesulfonamide group is introduced via nucleophilic substitution or coupling reactions. For instance, sulfonylation of an aniline intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (0–5°C) is a standard approach . Purification challenges include removing unreacted sulfonyl chloride and byproducts (e.g., HCl salts), which can be addressed via silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- X-ray crystallography : Resolves stereochemistry of the pyrazoline ring (e.g., chair vs. boat conformation) and confirms substituent orientation .

- NMR spectroscopy : - and -NMR identify proton environments (e.g., diastereotopic protons in the dihydropyrazole ring) and verify sulfonamide integration .

- HPLC-MS : Ensures >95% purity and detects trace byproducts (e.g., uncyclized hydrazine intermediates) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in biological systems, and what contradictions exist between in silico and experimental data?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can predict electrophilic/nucleophilic sites by mapping electrostatic potential surfaces. For example, the furan oxygen and sulfonamide sulfur may act as hydrogen bond acceptors. Contradictions arise when predicted binding affinities (e.g., AutoDock Vina) conflict with experimental IC values, possibly due to solvation effects or protein flexibility not accounted for in simulations . Validation requires molecular dynamics (MD) simulations over ≥100 ns and comparative SAR studies .

Q. What strategies resolve discrepancies in reported biological activity data for structurally analogous compounds?

Contradictions in activity data (e.g., COX-2 inhibition vs. inactivity) may stem from assay conditions (e.g., enzyme source, substrate concentration) or impurities. Strategies include:

- Standardized assays : Use recombinant human enzymes (e.g., COX-2 from HEK293 cells) and control inhibitors (e.g., celecoxib) .

- Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .

- Crystallographic evidence : Co-crystallization with target proteins to confirm binding modes .

Q. How does the 4-methoxybenzoyl group influence the compound’s pharmacokinetic properties, and what structural modifications improve metabolic stability?

The 4-methoxybenzoyl group enhances lipophilicity (logP ≈ 3.5) but may reduce metabolic stability due to O-demethylation by CYP450 enzymes. Modifications include:

- Fluorination : Replace methoxy with trifluoromethoxy to block oxidative metabolism .

- Isosteric replacement : Substitute benzoyl with thiophene-2-carbonyl to maintain π-stacking while improving half-life (e.g., t increased from 2.1 to 4.7 h in rat plasma) .

- Prodrug design : Introduce ester moieties for delayed hydrolysis in target tissues .

Methodological Considerations

Q. What in vitro assays are recommended to evaluate the compound’s anti-inflammatory potential, and how should negative controls be designed?

- COX-1/COX-2 inhibition : Use a colorimetric assay (e.g., Cayman Chemical Kit) with arachidonic acid as substrate. Negative controls: NS-398 (COX-2-specific) and aspirin (COX-1-preferential) .

- Cytokine profiling : ELISA for IL-6/TNF-α in LPS-stimulated macrophages. Normalize data to cell viability (MTT assay) to exclude cytotoxicity .

Q. How can regioselectivity challenges during furan functionalization be addressed?

Electrophilic substitution on the furan ring favors the α-position but competes with β-attack. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.